N-benzyl-2-(4-{1-[(2-cyanophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}phenyl)acetamide
Description
Properties
IUPAC Name |
N-benzyl-2-[4-[1-[(2-cyanophenyl)methyl]-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-3-yl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22N4O3S/c30-17-22-8-4-5-9-23(22)19-32-25-14-15-37-27(25)28(35)33(29(32)36)24-12-10-20(11-13-24)16-26(34)31-18-21-6-2-1-3-7-21/h1-15,27H,16,18-19H2/p+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPZRDMUICVUSR-UHFFFAOYSA-O | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CC2=CC=C(C=C2)N3C(=O)C4C(=[N+](C3=O)CC5=CC=CC=C5C#N)C=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23N4O3S+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
N-benzyl-2-(4-{1-[(2-cyanophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}phenyl)acetamide (CAS Number: 912881-88-0) is a synthetic compound with potential therapeutic applications. Its complex structure suggests a diverse range of biological activities, particularly in pharmacology and medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C29H23N4O3S |
| Molecular Weight | 507.6 g/mol |
Antioxidant Activity
Research has shown that compounds similar to N-benzyl derivatives exhibit significant antioxidant properties. For instance, studies on related structures have indicated strong radical scavenging activity against DPPH and ABTS radicals. The IC50 values for these activities can be as low as 7.12 µg/mL, indicating potent antioxidant potential compared to standard antioxidants like butylated hydroxyanisole (BHA) .
Anti-inflammatory Properties
Compounds with similar thieno[3,2-d]pyrimidine moieties have been reported to demonstrate anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and pathways associated with oxidative stress. This suggests that this compound could also exert similar effects .
Neuroactive Effects
Recent studies utilizing zebrafish models have highlighted the neuroactive properties of related N-benzyl compounds. These studies found that modifications in the benzyl moiety significantly influenced locomotion and anxiety-like behaviors in zebrafish. The findings suggest that such compounds may interact with serotonin and dopamine systems in the brain .
Case Studies and Research Findings
- Antioxidant Efficacy : A study focusing on N-benzyl derivatives demonstrated high efficacy in scavenging free radicals. The compound's ability to inhibit lipid peroxidation was particularly noted, showcasing its potential as a therapeutic agent for oxidative stress-related conditions .
- Inflammatory Response Modulation : In vitro studies have shown that compounds with similar structures can downregulate the expression of inflammatory markers in cell lines exposed to pro-inflammatory stimuli. This points towards a possible application in treating chronic inflammatory diseases .
- Behavioral Studies in Zebrafish : A comprehensive behavioral analysis revealed that certain substitutions on the N-benzyl moiety can lead to anxiolytic or hallucinogenic effects. This indicates potential for developing new psychopharmacological agents based on this compound's structure .
Q & A
Q. What are the key synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step procedures:
- Substitution reactions under alkaline conditions (e.g., using K₂CO₃ in DMF) to introduce benzyl or cyanophenyl groups .
- Reduction steps (e.g., iron powder in acidic media) to convert nitro intermediates to amines .
- Condensation with cyanoacetic acid using coupling agents like DCC or EDCI to form the acetamide backbone . Optimization may involve transitioning from batch to continuous flow reactors to improve yield and scalability .
Q. Which spectroscopic and chromatographic methods are optimal for structural characterization?
- NMR (¹H/¹³C) : Resolve aromatic protons (δ 6.5–8.5 ppm) and acetamide carbonyl signals (δ ~170 ppm) .
- IR spectroscopy : Confirm carbonyl stretches (1650–1750 cm⁻¹) and cyano groups (2200–2260 cm⁻¹) .
- HPLC-MS : Monitor purity (>95%) using C18 columns with acetonitrile/water gradients .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., intramolecular N–H⋯N interactions) .
Advanced Research Questions
Q. How can solubility challenges in biological assays be systematically addressed?
- Co-solvent systems : Use DMSO-water mixtures (<5% DMSO) to maintain compound stability while avoiding precipitation .
- Structural analogs : Introduce hydrophilic groups (e.g., sulfone or phosphonate moieties) on the pyridine scaffold to enhance aqueous solubility .
- Nanoformulation : Encapsulate the compound in PEGylated liposomes to improve bioavailability .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Reproducibility checks : Standardize assay protocols (e.g., kinase inhibition assays using ATP concentrations ≤1 mM) .
- Purity validation : Reanalyze compounds via HPLC-MS to rule out impurities (>98% purity required for reliable IC₅₀ values) .
- Meta-analysis : Cross-reference data with structurally similar compounds (e.g., trifluoromethyl-containing analogs showing enhanced metabolic stability) .
Q. How can computational methods predict electronic properties and reactivity?
- HOMO-LUMO analysis : Calculate energy gaps (e.g., 4.5–5.0 eV) to assess electrophilicity and nucleophilic attack sites .
- Molecular Electrostatic Potential (MESP) : Map charge distribution to identify reactive regions (e.g., negative potentials near cyano groups) .
- MD simulations : Model interactions with biological targets (e.g., kinase ATP-binding pockets) to guide SAR studies .
Q. What purification techniques maximize yield without compromising purity?
- Column chromatography : Use silica gel with ethyl acetate/hexane gradients (3:7 to 7:3) to separate regioisomers .
- Recrystallization : Optimize solvent pairs (e.g., methanol/chloroform) for high recovery of crystalline product .
- Automated flash systems : Reduce manual handling and improve reproducibility for milligram-to-gram scale syntheses .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Core modifications : Compare thieno[3,2-d]pyrimidin-2,4-dione derivatives with pyrido[2,3-d]pyrimidinones to assess kinase selectivity .
- Substituent effects : Test analogs with electron-withdrawing groups (e.g., -CF₃) at the 4-phenyl position for enhanced binding affinity .
- Pharmacophore mapping : Align acetamide moieties with co-crystallized ligands in target proteins (e.g., EGFR or VEGFR2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
